molecular formula C22H33NO B8380755 5-Benzyl-3-dodecylisoxazole

5-Benzyl-3-dodecylisoxazole

Cat. No. B8380755
M. Wt: 327.5 g/mol
InChI Key: FPXJRHZBYLCMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05646170

Procedure details

A mixture of 1-phenyl-2,4-hexanedione (66.5 g, 0.201 mol), hydroxylamine hydrochloride (27.9 g, 0.402 mol), and 1M sodium hydroxide (201 mL, 0.201 mol) in glacial acetic acid (1.5 L) was stirred at 65° C. under nitrogen for 23 hours. The solution was allowed to cool, and the resulting suspension was filtered off and washed with CH3CO2H--H2O (9:1). The filtercake was washed separately with H2O and dried under house vacuum/air stream to give a white crystalline solid containing the title compound and 5-dodecyl-3-(phenylmethyl)isoxazole; yield 41.8 g (64%); mp 41°-43° C. Additional product was obtained by reheating the CH3CO2H filtrate and washings to 60° C.; adding H2O (150 mL) dropwise until cloudy, and following the previous procedure; yield 15.2 g (23%).
Name
5-dodecyl-3-(phenylmethyl)isoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.5 g
Type
reactant
Reaction Step Two
Quantity
27.9 g
Type
reactant
Reaction Step Two
Quantity
201 mL
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(CC(=O)CC(=O)CC)C=CC=CC=1.Cl.[NH2:16][OH:17].[OH-].[Na+].[CH2:20]([C:32]1ON=[C:34]([CH2:37][C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[CH:33]=1)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>C(O)(=O)C>[CH2:20]([C:32]1[CH:33]=[C:34]([CH2:37][C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=2)[O:17][N:16]=1)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31] |f:1.2,3.4|

Inputs

Step One
Name
5-dodecyl-3-(phenylmethyl)isoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC(=NO1)CC1=CC=CC=C1
Step Two
Name
Quantity
66.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(CC(CC)=O)=O
Name
Quantity
27.9 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
201 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred at 65° C. under nitrogen for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered off
WASH
Type
WASH
Details
washed with CH3CO2H--H2O (9:1)
WASH
Type
WASH
Details
The filtercake was washed separately with H2O
CUSTOM
Type
CUSTOM
Details
dried under house vacuum/air stream
CUSTOM
Type
CUSTOM
Details
to give a white crystalline solid

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=NOC(=C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.